molecular formula C9H8N2OS B6203016 [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol CAS No. 1342065-60-4

[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol

Cat. No.: B6203016
CAS No.: 1342065-60-4
M. Wt: 192.2
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Description

[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a thiazole ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions with pyridine derivatives can introduce the pyridine ring into the structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, piperidine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its unique structure and reactivity profile make it a promising candidate for the design of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of various functional materials, including polymers and catalysts. Its versatility and reactivity make it valuable for industrial applications .

Mechanism of Action

The mechanism of action of [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine-thiazole derivatives, such as:

Uniqueness

What sets [4-(pyridin-3-yl)-1,3-thiazol-2-yl]methanol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1342065-60-4

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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